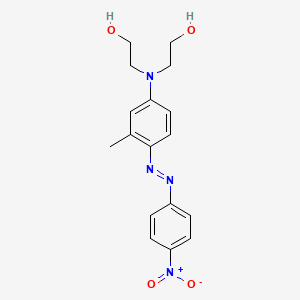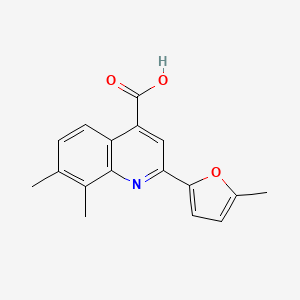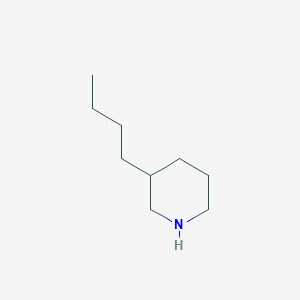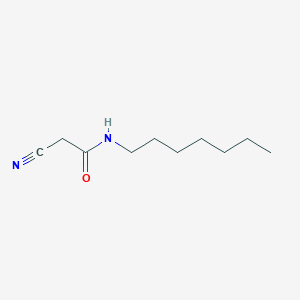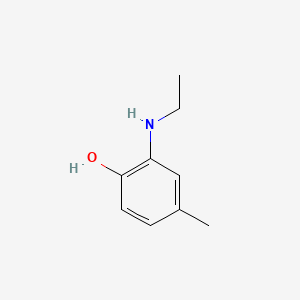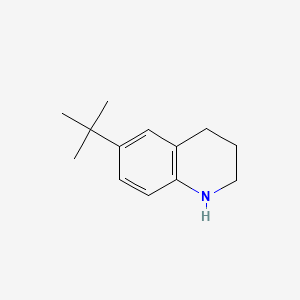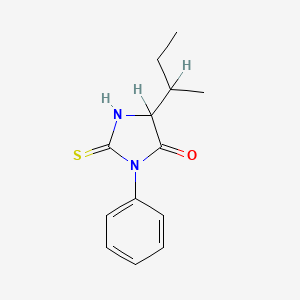
5-(1-甲基丙基)-3-苯基-2-硫代咪唑烷-4-酮
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the positions of any functional groups .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis would involve studying these reactions, the conditions under which they occur, and their yields .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as NMR, IR, and mass spectrometry. These techniques provide information about the types and numbers of atoms in the molecule and how they are connected .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .科学研究应用
合成方法和机理
5-(1-甲基丙基)-3-苯基-2-硫代咪唑烷-4-酮是一种在合成有机化学中具有潜在应用的化合物。一项研究重点介绍了它在微波和闪蒸热解条件下的热脱氢,以得到 5-亚苄基-2-硫代咪唑烷-4-酮,其中 Z-异构体显着占优。使用 DFT 和 NBO 计算进一步阐明了这一过程,以探索脱氢反应的机理和选择性 (Pepino, Peláez, Moyano, & Argüello, 2012).
在癌症研究中的潜力
在癌症研究领域,已经合成并表征了与本化合物密切相关的 3-苯基-2-硫代咪唑烷-4-酮的衍生物。这些衍生物在分子对接研究中显示出前景,特别是与雌激素受体 (3ERT) 对接,以评估它们作为抗肿瘤剂的潜力。利用各种光谱技术对这些化合物进行了彻底表征,并通过 XRD 分析进一步确认了它们的结构。分子对接和 ADME 特性评估被用于识别先导化合物,以用于未来的体外和体内抗癌活性评估 (Vanitha, Ramakrishnan, Manikandan, Kabilan, & Krishnasamy, 2021).
金属配合物和电化学研究
另一项研究重点是使用 5-[2-(甲硫基)乙基]-3-苯基-2-硫代咪唑烷-4-酮作为配体,合成 CoII、NiII 和 CuII 的金属配合物。利用循环伏安法和旋转圆盘电极技术分析了这些配合物的电化学行为,为它们在催化或材料科学中的潜在应用提供了见解 (Beloglazkina, Majouga, Moiseeva, Tsepkov, & Zyk, 2007).
抗菌和抗真菌活性
研究了源自 5-(1-甲基丙基)-3-苯基-2-硫代咪唑烷-4-酮核心结构的新型咪唑烷亚氨硫酮、咪唑烷-2-酮和咪唑并喹喔啉衍生物的抗菌和抗真菌潜力。这些研究突出了显着的抗菌活性,一些化合物对各种细菌和真菌菌株显示出有希望的结果。这表明基于 5-(1-甲基丙基)-3-苯基-2-硫代咪唑烷-4-酮结构的修饰,有可能开发出新的抗菌剂 (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
作用机制
Target of Action
PTH-Isoleucine, also known as Phenylthiohydantoin-Isoleucine, primarily targets the Parathyroid Hormone 1 Receptor (PTH1R) . This receptor is located on the plasma membrane of target cells and is crucial for maintaining normal calcium and phosphate levels in the blood .
Mode of Action
The biological actions of PTH-Isoleucine are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule . These receptors are required for normal bone metabolism . The binding of PTH-Isoleucine to PTH1R leads to activation of the G protein Gsα and stimulation of intracellular cyclic adenosine monophosphate (cAMP) production .
Biochemical Pathways
PTH-Isoleucine affects several biochemical pathways. It plays a significant role in calcium and phosphate homeostasis . The hormone maintains the concentration of these divalent cations within a narrow range through stimulation of renal tubular calcium reabsorption and bone resorption . On a more chronic basis, PTH-Isoleucine also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .
Pharmacokinetics
The pharmacokinetics of PTH-Isoleucine involves rapid absorption from the subcutaneous tissue with a median time to reach maximum concentration (tmax) of around 30-45 minutes . The elimination half-lives are estimated to be around 70-78 minutes .
Result of Action
The primary result of PTH-Isoleucine action is the regulation of calcium and phosphate levels in the body. It raises blood calcium by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . Blood calcium, in turn, decreases PTH secretion .
安全和危害
属性
IUPAC Name |
5-butan-2-yl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFWXLNHGJLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964899 | |
| Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
CAS RN |
5066-94-4 | |
| Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5066-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5066-94-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of developing rapid separation techniques for PTH amino acids like 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one?
A1: Rapid and efficient separation of PTH amino acids is crucial in protein sequencing, particularly in techniques like Edman degradation. [, ] The ability to quickly and accurately identify the PTH derivative of each amino acid allows researchers to determine the sequence of amino acids in a peptide or protein. This information is fundamental for understanding protein structure, function, and interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



